4-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide
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Overview
Description
4-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as a cyano group, a chloro group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyano and chloro groups. The final step involves the formation of the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials such as organic semiconductors and polymers.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and benzamides with different substituents. Examples include:
- 4-chloro-N-(3-cyano-5-oxo-1-propyl-1,5-dihydro-2H-pyrido[1,2-a]pyrimidin-2-ylidene)benzamide
- 4-chloro-N-(3-cyano-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-pyrido[2,3-d]pyrimidin-2-ylidene)benzamide
Uniqueness
The uniqueness of 4-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide lies in its specific combination of functional groups and its structural configuration
Properties
CAS No. |
845634-52-8 |
---|---|
Molecular Formula |
C23H18ClN5O2 |
Molecular Weight |
431.9g/mol |
IUPAC Name |
4-chloro-N-(5-cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)benzamide |
InChI |
InChI=1S/C23H18ClN5O2/c1-3-10-28-20(27-22(30)15-6-8-17(24)9-7-15)16(13-25)12-18-21(28)26-19-14(2)5-4-11-29(19)23(18)31/h4-9,11-12H,3,10H2,1-2H3 |
InChI Key |
OZNYPHVUKLPWKD-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=C(C4=N2)C |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Cl)C#N)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
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